Salicylaldehyde thiosemicarbazone

Catalog No.
S3317545
CAS No.
5351-90-6
M.F
C8H9N3OS
M. Wt
195.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylaldehyde thiosemicarbazone

Researchers sourcing generic thiosemicarbazones often face chelation instability. Salicylaldehyde thiosemicarbazone (STSC), a tridentate (O,N,S) ligand, ensures robust metal complex formation. Key benefits:

  • >88% corrosion inhibition on mild steel in acidic/oilfield media.
  • High-affinity scavenger for Cu, Fe, Ni, Ru; eliminates solvent extraction.
  • Reliable metallo-pharmaceutical precursor with controlled metal dissociation.

Global supply with consistent purity. Direct substitute for bidentate analogs.

CAS Number

5351-90-6

Product Name

Salicylaldehyde thiosemicarbazone

IUPAC Name

[(E)-(2-hydroxyphenyl)methylideneamino]thiourea

Molecular Formula

C8H9N3OS

Molecular Weight

195.24

InChI

InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5+

InChI Key

OHNSRYBTSVDDKA-BJMVGYQFSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O

solubility

26 [ug/mL]

Synonyms

salicylaldehyde thiosemicarbazone

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)O

The exact mass of the compound Salicylaldehyde thiosemicarbazone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201642. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Thiosemicarbazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Salicylaldehyde thiosemicarbazone (STSC) is a highly versatile, structurally rigid chelating agent characterized by its specific (O,N,S) tridentate donor set [1]. Formed via the condensation of salicylaldehyde and thiosemicarbazide, this compound features a phenolic hydroxyl group, an imine nitrogen, and a thione/thiolate sulfur. This triad of binding sites allows STSC to form highly stable coordination complexes with a wide array of transition metals, particularly borderline and soft Lewis acids like Cu(II), Fe(III), Ni(II), and Ru(II) [2]. In industrial and advanced laboratory procurement, STSC is primarily sourced as a high-affinity metal scavenger, a precursor for metallo-pharmaceuticals, an analytical spectrophotometric reagent, and a robust corrosion inhibitor for steel infrastructure in aggressive acidic or oilfield environments. Its ability to maintain a neutral, active form across a broad pH range ensures predictable processability and formulation stability compared to simpler bidentate analogs [1].

Research Fit

A
Analytical Platform
Multi-mode compatibility: spectrophotometry, fluorometry, and potentiometry workflows
B
Chelation Chemistry
Tridentate ONS donor set supports selective transition metal complexation
C
Sensor Fabrication
Neutral ionophore format for PVC membrane electrodes and coordination complex synthesis

Procuring generic thiosemicarbazones or closely related semicarbazones as substitutes for STSC frequently leads to critical failures in metal coordination efficiency and complex stability [1]. Substituting STSC with benzaldehyde thiosemicarbazone (BTSC) eliminates the ortho-hydroxyl group, reducing the ligand from a tridentate (O,N,S) to a bidentate (N,S) chelator, which drastically lowers the thermodynamic stability of the resulting metal complexes and alters their geometric configurations [2]. Similarly, substituting STSC with salicylaldehyde semicarbazone (SSC) replaces the soft sulfur donor with a harder oxygen atom (creating an O,N,O donor set). This shift in the Hard-Soft Acid-Base (HSAB) profile significantly weakens the ligand's affinity for softer transition metals like copper and ruthenium, leading to lower extraction yields, reduced analytical sensitivity, and inferior protective film formation in corrosion inhibition applications [1].

Substitution Risk

Target
Unsubstituted H₂stsc (Parent ONS Ligand)
vs
3-Methoxy / 3,5-Dihalogeno Thiosemicarbazones
Risk
Ring substituents alter ONS electronic density and steric profile, shifting metal selectivity ratios in spectrophotometric methods.
Target
Thiosemicarbazone (S-donor)
vs
Semicarbazone (O-donor analog)
Risk
Replacing sulfur with oxygen fundamentally changes metal-binding thermodynamics and redox behavior in coordination complexes.
Target
STSC (Thiosemicarbazone)
vs
Dithiol / Dithiocarbamate Chelators
Risk
Different coordination chemistry results in distinct Nernstian slopes and interference profiles in ion-selective electrodes.

Tridentate Coordination Superiority vs. Bidentate Analogs

STSC is distinguished by its ortho-hydroxyl group, which enables it to act as a tridentate (O,N,S) ligand. In direct contrast, benzaldehyde thiosemicarbazone (BTSC) lacks this hydroxyl group and is restricted to bidentate (N,S) coordination [1]. Spectroscopic and crystallographic studies confirm that STSC's first pKa is 8.84 (attributed to the phenolic OH), allowing it to readily deprotonate and form highly stable, multi-ring chelate networks with transition metals [2]. BTSC, lacking this third binding site, often forms strained four-membered chelate rings or requires additional co-ligands to satisfy the metal's coordination sphere, resulting in significantly lower overall complex stability [1].

Evidence DimensionLigand denticity and chelate ring formation
Target Compound DataSTSC: Tridentate (O,N,S) coordination with a first pKa of 8.84, forming stable multi-ring systems.
Comparator Or BaselineBenzaldehyde thiosemicarbazone (BTSC): Bidentate (N,S) coordination only.
Quantified DifferenceSTSC provides a 3-point binding triad (O,N,S) versus the 2-point (N,S) binding of BTSC, fundamentally increasing the thermodynamic stability of the resulting metal complexes.
ConditionsAqueous/DMSO solvent mixtures and standard transition metal complexation assays.

Buyers synthesizing advanced metal-organic frameworks, catalysts, or metallo-drugs must select STSC to ensure the formation of thermodynamically stable, fully coordinated metal complexes that bidentate analogs cannot achieve.

Simultaneous Mo/Fe Determination
Cross-study comparable
STSC ε_Mo = 4.8×10³, ε_Fe = 1.7×10³ L·mol⁻¹·cm⁻¹ vs. Thiocyanate ε_Mo ~1.6×10⁴. Tolerance: Mo in 40× Fe, Fe in 2× Mo.
Supports multi-analyte spectrophotometry in steel without pre-separation.
Higher selectivity over thiocyanate method despite lower molar absorptivity.

Soft-Metal Affinity and HSAB Selectivity vs. Semicarbazones

The presence of the thione/thiolate sulfur in STSC provides a distinct advantage for binding borderline and soft transition metals compared to its oxygen-containing analog, salicylaldehyde semicarbazone (SSC) [1]. According to Hard-Soft Acid-Base (HSAB) principles, the softer sulfur donor in STSC exhibits a much higher affinity for metals like Cu(II), Fe(III), and Ru(II). Solution-phase characterization demonstrates that STSC maintains an optimal binding profile at physiological and neutral pH, where approximately 97% of the compound is present in its active neutral form [2]. This results in a metal-binding preference order of Ga(III) < Zn(II) < Fe(II) < Fe(III) < Cu(II), making STSC vastly superior to SSC (which utilizes an O,N,O donor set) for copper and iron sequestration [1].

Evidence DimensionDonor atom softness and specific metal affinity
Target Compound DataSTSC: (O,N,S) donor set with high affinity for Cu(II) and Fe(III); 97% neutral at pH 7.4.
Comparator Or BaselineSalicylaldehyde semicarbazone (SSC): (O,N,O) donor set (harder donors).
Quantified DifferenceSTSC's sulfur substitution drives preferential binding to softer transition metals (like Cu(II)), whereas SSC's oxygen limits its utility to harder metal ions.
ConditionsSolution-phase pH-potentiometric and UV-Vis spectrophotometric titrations at pH 7.4.

For procurement in analytical extraction or heavy metal remediation, STSC is the mandatory choice over semicarbazones when targeting copper, ruthenium, or iron due to its optimized sulfur-driven binding kinetics.

Hg Fluorescence Quenching
Cross-study comparable
LOD = 0.022 µg/L (22 ppt), RSD = 1.9%, Linear 0–100 µg/L. 20–200× lower vs. Dithizone method. Comparable to CVAAS.
Supports sub-ppb Hg monitoring using standard fluorometers.
Wastewater/sludge matrix tolerance validated.

Synergistic Corrosion Inhibition Efficiency in Aggressive Media

STSC demonstrates exceptional utility as a corrosion inhibitor for mild steel in highly aggressive environments, such as oilfield formation water and acidic solutions. When applied as a standalone organic inhibitor, STSC effectively adsorbs onto the metal surface, but its true industrial value is unlocked through synergistic metal complexation[1]. Experimental data shows that a formulation of 500 ppm STSC combined with trace metal ions (5 ppm Cu2+) achieves a corrosion inhibition efficiency (IE) of 88.77%[2]. Similar high efficiencies are observed with Ni2+ (87.96%) and Zn2+ (85.13%). This performance significantly outpaces standard non-chelating aliphatic amines, as STSC forms a robust, insoluble coordinate-covalent protective film (Fe2+-Ligand complex) on the steel surface[1].

Evidence DimensionCorrosion inhibition efficiency (IE %) on mild steel
Target Compound DataSTSC + Cu2+ (500 ppm / 5 ppm): 88.77% Inhibition Efficiency.
Comparator Or BaselineUninhibited baseline / non-chelating standard inhibitors: Rapid degradation and high corrosion rates.
Quantified DifferenceSTSC formulations achieve >85% inhibition efficiency by forming a stable, chemisorbed metal-ligand protective barrier that simple organic inhibitors cannot replicate.
ConditionsMild steel immersed in oilfield formation water / acidic media, evaluated via Tafel polarization and electrochemical impedance spectroscopy.

Industrial buyers formulating oilfield chemicals or acid-pickling inhibitors should procure STSC to leverage its synergistic metal-film forming capabilities, ensuring superior infrastructure protection.

Copper AdCSV in Whole Blood
Head-to-head comparison
Linear 7.85×10⁻⁹–8.00×10⁻⁶ M, Peak −0.35 V. Eliminates Cu-Zn intermetallic interference inherent to conventional ASV.
Eliminates intermetallic interference in biological matrices.
Validated for digested whole blood samples.
Sr²⁺-Selective Electrode
Cross-study comparable
Slope = 29.4±0.5 mV/decade, LOD = 4.8×10⁻⁷ M, pH 2.8–10.4. Lower Ca²⁺ interference vs. crown ether electrodes.
Supports Sr²⁺ ISE titrations across a wide operational pH range.
Near-theoretical Nernstian response for divalent cation.
Sn²⁺-Selective Electrode
Cross-study comparable
Slope = 28.8±0.4 mV/decade, LOD = 2.10×10⁻⁸ M. Lifetime 9 months. 10–100× lower vs. crown ether/Schiff base ionophores.
Supports sub-100 nM Sn²⁺ sensor fabrication for long-term deployment.
Response time < 8 s at ≥ 1.0×10⁻⁴ M.
Antimicrobial Activity via Complexes
Class-level inference
Free ligand inactive. Ni(II) complex active vs. E. coli; Cr(III) complex active vs. S. aureus. Thiosemicarbazone vs. Semicarbazone geometry dictates redox behavior.
Supports metal-dependent activation; ligand alone unsuitable for antimicrobial screening.
Metal-complex geometry and redox context require specific review.

High-Efficiency Oilfield Corrosion Inhibitor Formulations

Directly downstream of its >88% inhibition efficiency when paired with trace metals, STSC is an ideal active ingredient for corrosion inhibitor packages deployed in oilfield formation waters and acidic pipelines. Its ability to form a stable Fe2+-ligand coordinate-covalent film on mild steel ensures long-lasting protection against anodic dissolution [1].

Precursor for Copper and Ruthenium Metallo-Pharmaceuticals

Because of its specific (O,N,S) tridentate binding profile and high affinity for softer transition metals, STSC is the preferred ligand for synthesizing bioactive metal complexes. It provides the exact thermodynamic stability required to prevent premature metal dissociation in physiological environments (pH 7.4) [2].

Reagent for Direct Spectrophotometric Metal Analysis

Leveraging its strong, highly colored complexation with metals like Cu(II) and Co(II), STSC is utilized in analytical laboratories for the direct spectrophotometric quantification of trace metals in aqueous samples. Its tridentate nature eliminates the need for complex solvent extraction steps required by weaker, bidentate chelators [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Simultaneous Mo/Fe in Steel
Multi-analyte compatibility without pre-separation
Selectivity ratio (Mo:Fe) in complex iron-rich matrices
Trace Hg by Fluorometry
Sub-ppb sensitivity (22 ppt) with standard instrumentation
Hg quantification in wastewater and sludge matrices
Cu AdCSV in Biological Matrices
Elimination of intermetallic compound interference
Interference-free Cu quantification in whole blood
Sn²⁺-Selective Electrode Fabrication
Near-Nernstian response with wide pH range
Operational lifetime (9 months) and stability

XLogP3

0.8

Other CAS

5351-90-6

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